5-(1,4-DIOXA-8-AZASPIRO[4.5]DEC-8-YL)THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-3-YL (4-ISOPROPYLPHENYL) SULFONE
Description
This compound is a structurally complex heterocyclic molecule featuring a fused thieno-triazolo-pyrimidine core, a 1,4-dioxa-8-azaspiro[4.5]decane substituent, and a 4-isopropylphenyl sulfone group. Its synthesis likely involves multi-step reactions, including cyclization and sulfonation, as inferred from analogous heterocyclic systems described in the literature .
Properties
IUPAC Name |
8-[10-(4-propan-2-ylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-yl]-1,4-dioxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4S2/c1-15(2)16-3-5-17(6-4-16)34(29,30)22-21-24-20(19-18(7-14-33-19)28(21)26-25-22)27-10-8-23(9-11-27)31-12-13-32-23/h3-7,14-15H,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHKNWBHWQFFAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)N5CCC6(CC5)OCCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,4-DIOXA-8-AZASPIRO[4.5]DEC-8-YL)THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-3-YL (4-ISOPROPYLPHENYL) SULFONE involves multiple steps, starting with the preparation of the core structures. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product. For example, the synthesis of the spirocyclic component may involve the use of piperidone ethylene acetal and other reagents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-(1,4-DIOXA-8-AZASPIRO[4.5]DEC-8-YL)THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-3-YL (4-ISOPROPYLPHENYL) SULFONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfone group can yield sulfoxides, while reduction can produce sulfides.
Scientific Research Applications
5-(1,4-DIOXA-8-AZASPIRO[4.5]DEC-8-YL)THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-3-YL (4-ISOPROPYLPHENYL) SULFONE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(1,4-DIOXA-8-AZASPIRO[4.5]DEC-8-YL)THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-3-YL (4-ISOPROPYLPHENYL) SULFONE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Limitations
- Structural Uniqueness : The combination of a spirocyclic ether-amine and sulfone group distinguishes this compound from most reported heterocycles.
- Data Gaps : Direct bioactivity data for the target compound are absent in the provided evidence; comparisons rely on structural proxies.
- Synthetic Challenges: Multi-step synthesis may limit scalability compared to simpler analogues like 4-thiazolidinones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
